molecular formula C20H24N4O2S2 B12208855 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12208855
M. Wt: 416.6 g/mol
InChI Key: FMSRQOQKPJSPAG-GDNBJRDFSA-N
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Description

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Thiazolidinone Ring: This involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidin-4-one Core Construction: This step involves the cyclization of appropriate intermediates to form the pyrido[1,2-a]pyrimidin-4-one core.

    Final Coupling and Functionalization: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core, followed by functionalization to introduce the butan-2-yl and 2-methylpropyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s potential bioactivity makes it a candidate for drug development. It could be investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound could be explored for its potential to treat various diseases. Its unique structure might allow it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics, such as enhanced stability or reactivity, to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone and pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O2S2/c1-5-13(4)24-19(26)15(28-20(24)27)10-14-17(21-11-12(2)3)22-16-8-6-7-9-23(16)18(14)25/h6-10,12-13,21H,5,11H2,1-4H3/b15-10-

InChI Key

FMSRQOQKPJSPAG-GDNBJRDFSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C)C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C)C)SC1=S

Origin of Product

United States

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